2-(5-Bromopyridin-2-yl)acetonitrile CAS number and properties
2-(5-Bromopyridin-2-yl)acetonitrile CAS number and properties
An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, 2-(5-Bromopyridin-2-yl)acetonitrile stands out as a highly versatile and valuable intermediate. This bifunctional molecule combines the reactivity of a brominated pyridine ring with the synthetic flexibility of a nitrile group, making it a powerful precursor for the construction of complex molecular architectures.[1]
This guide provides a comprehensive technical overview of 2-(5-Bromopyridin-2-yl)acetonitrile for researchers, scientists, and drug development professionals. We will delve into its core properties, explore logical synthetic pathways, detail its chemical reactivity, and highlight its application in the synthesis of advanced pharmaceutical intermediates. The insights provided are grounded in established chemical principles to empower researchers in leveraging this compound to its full potential.
PART 1: Core Compound Identification and Properties
Precise identification and understanding of a compound's physicochemical properties are the foundation of its effective application in research and development.
Identifier and Structural Details
| Property | Value | Source(s) |
| CAS Number | 312325-72-7 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [2][3][5][6] |
| Molecular Weight | 197.03 g/mol | [1][3][7][8] |
| IUPAC Name | (5-bromo-2-pyridinyl)acetonitrile | [2] |
| SMILES Code | BrC1=CN=C(C=C1)CC#N | [3] |
| InChI Key | DPZHKLJPVMYFCU-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical state and solubility parameters of 2-(5-Bromopyridin-2-yl)acetonitrile are critical for designing reaction conditions and purification protocols.
| Property | Value | Source(s) |
| Physical Form | Pale-yellow to brown to black or red solid or liquid | [2] |
| Melting Point | 29 °C | [7] |
| Boiling Point | 285.4 ± 25.0 °C (Predicted) | [7] |
| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 0.82 ± 0.22 (Predicted) | [7] |
| Purity | Typically ≥97% | [2][5] |
PART 2: Synthesis and Mechanistic Insights
The synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile can be approached through several established organic chemistry transformations. A logical and common strategy involves the cyanomethylation of a pre-existing 5-bromo-2-halopyridine. This approach is favored due to the commercial availability of the starting materials and the reliability of nucleophilic substitution reactions on the pyridine ring.
Proposed Synthetic Workflow
A plausible and efficient synthesis begins with 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 2-position towards nucleophilic substitution allows for a selective reaction with a cyanide source.
Caption: Plausible synthetic workflow for 2-(5-Bromopyridin-2-yl)acetonitrile.
Experimental Protocol: Synthesis from 2,5-Dibromopyridine
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.
Materials:
-
2,5-Dibromopyridine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: Carefully add sodium cyanide (1.1 eq) to the solution. Extreme caution is required when handling cyanides. This step should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The choice of DMSO as a solvent is critical; its polar aprotic nature effectively solvates the sodium cation, liberating a more nucleophilic "naked" cyanide ion, thereby accelerating the SNAr reaction.
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(5-Bromopyridin-2-yl)acetonitrile.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 2-(5-Bromopyridin-2-yl)acetonitrile stems from its two distinct and orthogonally reactive functional groups.[1] This allows for sequential, controlled modifications to build molecular complexity.
-
Bromine Atom (C5-Position): The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions.[1] This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for exploring structure-activity relationships (SAR) in drug discovery.
-
Suzuki Coupling: Reacts with boronic acids/esters.
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Stille Coupling: Reacts with organostannanes.
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Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.
-
-
Acetonitrile Moiety (C2-Position): This group offers multiple avenues for transformation.
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Active Methylene Group: The CH₂ group is adjacent to the electron-withdrawing nitrile, making its protons acidic and easily deprotonated by a base. The resulting carbanion can react with various electrophiles.[1] A key transformation is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, a crucial intermediate for synthesizing fused pyrimidine rings like pyrido[2,3-d]pyrimidines.[1]
-
Nitrile Group Conversion: The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further points for diversification.[1]
-
Caption: Reactivity map showing the synthetic utility of the compound.
PART 4: Applications in Medicinal Chemistry and Drug Discovery
The (5-bromopyridin-2-yl) structural motif is present in numerous biologically active molecules, making this acetonitrile derivative a critical starting material for synthesizing advanced pharmaceutical agents.[1]
Case Study: Factor Xa Inhibitors
A prominent example of its application is in the synthesis of potent inhibitors for Factor Xa, a critical enzyme in the blood coagulation cascade.[1] The synthesis of complex molecules like N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide relies on the predictable reactivity of the (5-bromopyridin-2-yl) fragment, which can be derived from 2-(5-Bromopyridin-2-yl)acetonitrile.[1]
Role in Library Synthesis for SAR Studies
The orthogonal reactivity of the compound makes it an ideal scaffold for generating diverse chemical libraries.[1] Researchers can first perform a cross-coupling reaction at the bromine site and then elaborate the cyanomethyl group, or vice versa. This systematic approach allows for the efficient exploration of chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[1]
Caption: Use of the core scaffold for generating a diverse compound library.
PART 5: Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
GHS Hazard Information
| Hazard | Description | Source(s) |
| Signal Word | Warning | [2] |
| Pictogram | [9] | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2][9] |
Handling and Storage Protocol
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2][3][7] The recommended storage temperature is between 2-8 °C.[2][3][7]
Conclusion
2-(5-Bromopyridin-2-yl)acetonitrile is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity at two distinct positions provides a reliable and flexible platform for the synthesis of complex heterocyclic systems and diverse compound libraries. For scientists in drug discovery and development, a thorough understanding of this building block's properties, synthetic access, and chemical behavior is crucial for accelerating the design and synthesis of next-generation therapeutic agents. Its continued application is expected to contribute significantly to the discovery of novel molecules with potent biological activity.
References
-
2a biotech. (n.d.). 2-(5-BROMOPYRIDIN-2-YL)ACETONITRILE. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of 2-(5-bromopyridin-2-yl)acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(5-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 2-(5-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
-
Frontiers. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Retrieved from [Link]
Sources
- 1. 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | Benchchem [benchchem.com]
- 2. 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 [sigmaaldrich.com]
- 3. 312325-72-7|2-(5-Bromopyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. capotchem.cn [capotchem.cn]
- 6. 2-(5-Bromopyridin-2-yl)acetonitrile [oakwoodchemical.com]
- 7. 2-(5-bromopyridin-2-yl)acetonitrile CAS#: 312325-72-7 [m.chemicalbook.com]
- 8. 2-(5-bromopyridin-2-yl)acetonitrile | 312325-72-7 [chemicalbook.com]
- 9. aksci.com [aksci.com]
